molecular formula C8H19NO4 B3194161 1-Pentanol, 2-ethyl-4-methyl-, nitrate CAS No. 803699-63-0

1-Pentanol, 2-ethyl-4-methyl-, nitrate

Cat. No.: B3194161
CAS No.: 803699-63-0
M. Wt: 193.24 g/mol
InChI Key: KEPDLPFCDDQJQS-UHFFFAOYSA-N
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Description

1-Pentanol, 2-ethyl-4-methyl-, nitrate is an organic compound with the molecular formula C8H18O3N. It is a nitrate ester derived from 1-pentanol, 2-ethyl-4-methyl-. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentanol, 2-ethyl-4-methyl-, nitrate typically involves the nitration of 1-pentanol, 2-ethyl-4-methyl-. This process can be carried out using nitric acid (HNO3) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions often include controlled temperatures and careful handling to ensure the safety and efficiency of the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the alcohol is reacted with nitric acid under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Pentanol, 2-ethyl-4-methyl-, nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrate ester back to the alcohol or other reduced forms.

    Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

1-Pentanol, 2-ethyl-4-methyl-, nitrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 1-pentanol, 2-ethyl-4-methyl-, nitrate involves its interaction with molecular targets and pathways within biological systems. The nitrate ester group can undergo hydrolysis to release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. This release of NO can affect vascular smooth muscle relaxation, neurotransmission, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methylpentanol: The parent alcohol from which the nitrate ester is derived.

    1-Pentanol: A primary alcohol with similar structural features.

    2-Methyl-1-heptanol: Another alcohol with a similar carbon chain length and branching.

Uniqueness

1-Pentanol, 2-ethyl-4-methyl-, nitrate is unique due to its nitrate ester functional group, which imparts distinct chemical reactivity and biological activity compared to its parent alcohol and other similar compounds. The presence of the nitrate group allows it to participate in specific reactions and mechanisms that are not possible with simple alcohols.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethyl-4-methylpentan-1-ol;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O.HNO3/c1-4-8(6-9)5-7(2)3;2-1(3)4/h7-9H,4-6H2,1-3H3;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPDLPFCDDQJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)C)CO.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60828126
Record name Nitric acid--2-ethyl-4-methylpentan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60828126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803699-63-0
Record name Nitric acid--2-ethyl-4-methylpentan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60828126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pentanol, 2-ethyl-4-methyl-, nitrate
Reactant of Route 2
1-Pentanol, 2-ethyl-4-methyl-, nitrate
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1-Pentanol, 2-ethyl-4-methyl-, nitrate
Reactant of Route 4
1-Pentanol, 2-ethyl-4-methyl-, nitrate
Reactant of Route 5
1-Pentanol, 2-ethyl-4-methyl-, nitrate
Reactant of Route 6
1-Pentanol, 2-ethyl-4-methyl-, nitrate

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